molecular formula C14H14ClNO2 B14594301 2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 61343-14-4

2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B14594301
CAS No.: 61343-14-4
M. Wt: 263.72 g/mol
InChI Key: RAOFMZLLASZOCC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione is a spirocyclic compound characterized by a unique structural framework. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of a chlorophenyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 4-chlorobenzylamine with cyclohexanone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to oxidative cyclization to yield the final product. The reaction conditions often include the use of strong acids like hydrochloric acid and oxidizing agents such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.

    3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione: Studied for its pharmaceutical applications.

    Spiro[4.4]nonane-1,6-dione: Used in the synthesis of optically active compounds.

Uniqueness

2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione stands out due to the presence of the chlorophenyl group, which imparts unique chemical properties and potential biological activities. Its rigid spirocyclic structure also contributes to its stability and makes it a valuable compound for various applications.

Properties

CAS No.

61343-14-4

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C14H14ClNO2/c15-10-3-5-11(6-4-10)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2

InChI Key

RAOFMZLLASZOCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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